N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide
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Overview
Description
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form the ethylsulfamoyl derivative. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline derivatives, alkylated or arylated quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar quinoline core structure and have been studied for their biological activities.
N-alkylquinoline derivatives: These compounds have modifications on the nitrogen atom of the quinoline ring and exhibit diverse pharmacological properties.
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide is unique due to the presence of the ethylsulfamoyl group, which enhances its solubility and bioavailability. This modification also contributes to its specific interactions with molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-2-19-25(23,24)15-10-8-14(9-11-15)20-18(22)17-12-7-13-5-3-4-6-16(13)21-17/h3-12,19H,2H2,1H3,(H,20,22) |
InChI Key |
IVEUBKKWIHCLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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